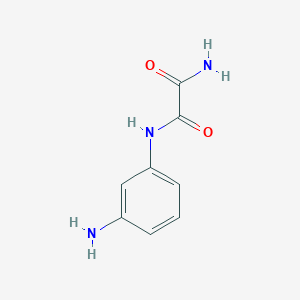

N'-(3-aminophenyl)ethanediamide

Description

N'-(3-aminophenyl)ethanediamide (CAS: 861333-02-0) is an organic compound characterized by an ethanediamide backbone (two amide groups linked by a two-carbon chain) substituted with a 3-aminophenyl group. The presence of both amide and aromatic amine functionalities confers unique physicochemical properties, such as hydrogen-bonding capacity and π-π stacking interactions, which make it relevant in supramolecular chemistry and pharmaceutical research . Synonyms for this compound include benzene-1,3-diamine derivatives and other sulfonamide-related designations, though its exact applications remain less documented compared to structurally analogous compounds .

Properties

IUPAC Name |

N'-(3-aminophenyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2/c9-5-2-1-3-6(4-5)11-8(13)7(10)12/h1-4H,9H2,(H2,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAPHACUWYUPYGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-aminophenyl)ethanediamide typically involves the reaction of 3-nitroaniline with ethyl chloroformate to form an intermediate, which is then reduced to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like Raney nickel or cobalt. The process may involve hydrogenation under high pressure to achieve the reduction step .

Industrial Production Methods

In industrial settings, the production of N’-(3-aminophenyl)ethanediamide may involve large-scale hydrogenation processes using continuous flow reactors. The use of high-selectivity catalysts and optimized reaction conditions can enhance the yield and purity of the product. Solvents like dipropanol dimethyl ether and catalysts such as Co-Mn-Al type catalysts are employed to achieve high selectivity and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N’-(3-aminophenyl)ethanediamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group in intermediates can be reduced to amino groups.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Hydrogen gas in the presence of catalysts like Raney nickel.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

The major products formed from these reactions include nitroso derivatives, nitro derivatives, and substituted amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N’-(3-aminophenyl)ethanediamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N’-(3-aminophenyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural and functional differences between N'-(3-aminophenyl)ethanediamide and related compounds:

Key Observations:

- Functional Group Impact: The 3-aminophenyl group in this compound distinguishes it from halogenated ethanediamides (e.g., 4-chloro-3-fluorophenyl derivatives), which exhibit antiviral activity due to halogen-enhanced binding affinity .

- Synthetic Flexibility: Unlike palladium-catalyzed routes for olefinic amines , ethanediamides are typically synthesized via condensation or direct amidation, though specific protocols for this compound require further elucidation .

Physicochemical and Supramolecular Properties

- Hydrogen-Bonding Networks: Ethanediamides like this compound form stable hydrogen bonds, akin to 2,20-(disulfanediyl)dibenzoic acid–N,N-bis(3-pyridylmethyl)ethanediamide, which adopts U-shaped conformations enabling supramolecular ribbon structures . This contrasts with the planar phthalimide framework in 3-chloro-N-phenyl-phthalimide, which favors π-π stacking for polymer synthesis .

- Solubility and Reactivity: The 3-aminophenyl group enhances solubility in polar solvents compared to halogenated analogs, though chlorinated phthalimides exhibit higher thermal stability for industrial applications .

Pharmacological Potential

- gp120 Inhibitors: Ethanediamides with halogenated aryl groups (e.g., 4-chloro-3-fluorophenyl) show binding to HIV-1 gp120 with IC₅₀ values in the nanomolar range, as evidenced by crystallographic data (PDB: 4DKO, 4DKP) . This compound’s unsubstituted amine may offer a synthetic handle for derivatization to enhance antiviral potency.

Biological Activity

N'-(3-Aminophenyl)ethanediamide, also known as LJB33302, is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

- Molecular Formula : CHN

- Molecular Weight : 178.24 g/mol

The compound features an ethanediamide backbone with an amino group attached to a phenyl ring, which contributes to its biological reactivity and interaction with various biological systems.

1. Anticancer Properties

Preliminary studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism of action appears to involve the induction of apoptosis through caspase activation. Notably, research has shown significant decreases in cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines.

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.2 | Apoptosis induction |

| A549 | 12.8 | Cell cycle arrest |

2. Anti-inflammatory Activity

This compound has been identified as a potential inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. This property suggests its potential use in treating inflammatory disorders such as arthritis.

3. Neuroprotective Effects

Emerging evidence suggests that this compound may provide neuroprotection in models of neurodegenerative diseases. It potentially modulates neurotransmitter systems, which could be beneficial in conditions like Alzheimer's disease.

The mechanisms through which this compound exerts its biological effects include:

- Protein Binding : The compound may interact with specific proteins or enzymes, altering their activity through hydrogen bonding and hydrophobic interactions.

- Caspase Activation : In cancer cells, it activates caspases leading to programmed cell death.

- COX-2 Inhibition : By inhibiting COX-2, it reduces the synthesis of pro-inflammatory mediators.

Case Study 1: Anticancer Potential

A study investigated the effects of this compound on various cancer cell lines. Results indicated that the compound effectively reduced cell viability and induced apoptosis in MCF-7 and A549 cells.

Case Study 2: Neuroprotection

In vitro studies demonstrated that this compound could protect neuronal cells from amyloid-beta toxicity, suggesting its potential role in Alzheimer's disease treatment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.